molecular formula C10H19NO4 B3096343 Ethyl 3-(nitromethyl)heptanoate CAS No. 128013-63-8

Ethyl 3-(nitromethyl)heptanoate

Cat. No.: B3096343
CAS No.: 128013-63-8
M. Wt: 217.26 g/mol
InChI Key: CJCKANNWBYPUFI-UHFFFAOYSA-N
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Description

Ethyl 3-(nitromethyl)heptanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(nitromethyl)heptanoate can be synthesized through the esterification of 3-(nitromethyl)heptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are crucial for maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(nitromethyl)heptanoate undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form a nitro acid derivative.

    Reduction: Reduction of the nitromethyl group can yield an amine derivative.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 3-(nitrocarboxyl)heptanoic acid.

    Reduction: Ethyl 3-(aminomethyl)heptanoate.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(nitromethyl)heptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Investigated for its potential use in drug development, especially in designing compounds with specific biological activities.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 3-(nitromethyl)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitromethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve the inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Ethyl 3-(nitromethyl)heptanoate can be compared with other esters such as ethyl acetate and ethyl propanoate . While all these compounds share the ester functional group, this compound is unique due to the presence of the nitromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

    Ethyl acetate: Commonly used as a solvent in various applications.

    Ethyl propanoate: Known for its fruity odor and used in flavorings.

    Ethyl benzoate: Used in perfumes and as a flavoring agent.

Biological Activity

Ethyl 3-(nitromethyl)heptanoate, an organic compound classified as an ester, is notable for its unique nitro group, which imparts distinct chemical reactivity and potential biological activity. This article delves into the biological activity of this compound, examining its mechanisms, research findings, and applications in various fields.

This compound can be synthesized through the esterification of 3-(nitromethyl)heptanoic acid with ethanol, typically using an acid catalyst like sulfuric acid. The reaction is performed under reflux conditions to ensure complete conversion. The compound's structure is characterized by the presence of a nitro group, which is crucial for its biological interactions.

The biological activity of this compound primarily arises from the reactivity of its nitro group. This group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially altering enzyme activity or cellular signaling pathways. Such interactions may lead to various pharmacological effects, making this compound a candidate for drug development .

Antimicrobial Properties

The antimicrobial activity of esters like this compound has been documented in various studies. Compounds within this class have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The presence of the nitro group may enhance this activity by facilitating interactions with microbial enzymes or cellular components .

Case Studies

  • Inhibition of Histone Deacetylases (HDACs) : A study explored the biological evaluation of compounds structurally similar to this compound, revealing that certain derivatives exhibited potent HDAC inhibition with IC50 values in the nanomolar range. This suggests that modifications to the nitro group can influence biological activity significantly .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of related compounds against neurodegenerative conditions. The ability of these compounds to penetrate cellular membranes and modulate histone acetylation patterns was emphasized, indicating a potential therapeutic application for this compound in neuroprotection .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound and its analogs:

Compound Biological Activity IC50/Activity Level
This compoundAntioxidant potentialNot specifically quantified
Related Nitro CompoundsAntimicrobialMIC values ranging from 0.073 mg/ml
HDAC Inhibitors (analogous compounds)Inhibition of HDACsIC50 as low as 17 nM
Neuroprotective CompoundsNeuroprotectionEffective at micromolar concentrations

Properties

IUPAC Name

ethyl 3-(nitromethyl)heptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-3-5-6-9(8-11(13)14)7-10(12)15-4-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCKANNWBYPUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)OCC)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 3-(nitromethyl)heptanoate
Ethyl 3-(nitromethyl)heptanoate
Ethyl 3-(nitromethyl)heptanoate
Ethyl 3-(nitromethyl)heptanoate
Ethyl 3-(nitromethyl)heptanoate
Ethyl 3-(nitromethyl)heptanoate

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